molecular formula C11H13NO2S B097689 N-(p-Toluenesulfonyl)-3-pyrroline CAS No. 16851-72-2

N-(p-Toluenesulfonyl)-3-pyrroline

Cat. No. B097689
CAS RN: 16851-72-2
M. Wt: 223.29 g/mol
InChI Key: UNYMIBRUQCUASP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06004956

Procedure details

A 1.0 l stirred vessel having a bottom discharge valve is charged with 51.3 g (0.3 mol) of p-toluenesulphonamide, 200 ml (1.2 mol) of 6 N sodium hydroxide, 400 ml of toluene and 4.44 g (15 mmol) of tetrabutyl-ammonium chloride and, at an internal temperature of 60° C., 37.5 g (0.3 mol) of cis-1,4-dichloro-2-butene are added dropwise with vigorous stirring over a period of 20 minutes, whereupon the internal temperature rises by 2° C. The mixture is stirred for another hour at 60° C. and another 2 hours at 80° C., the aqueous phase is then separated off and the organic phase is washed at 60° C. with 100 ml of 1 N sulphuric acid and 2×200 ml of water. The organic phase is filtered through a fluted filter moistened with toluene into a crystallisation vessel. Upon cooling to 0° C., 44.8 g of product, melting point 128 to 130° C., are obtained. From the concentrated mother liquor (approx. 20 g), recrystallisation from 100 ml of isopropanol or 60 ml of toluene affords a further 12 to 15 g of product, melting point: 125 to 127° C. Yield: 85 to 90% of theory.
Quantity
51.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
4.44 g
Type
catalyst
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH3:11])[CH:6]=[CH:5][C:4]([S:7]([NH2:10])(=[O:9])=[O:8])=[CH:3][CH:2]=1.[OH-].[Na+].Cl[CH2:15]/[CH:16]=[CH:17]\[CH2:18]Cl>[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH3:11][C:1]1[CH:2]=[CH:3][C:4]([S:7]([N:10]2[CH2:18][CH:17]=[CH:16][CH2:15]2)(=[O:8])=[O:9])=[CH:5][CH:6]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
51.3 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N)C
Name
Quantity
200 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
37.5 g
Type
reactant
Smiles
ClC\C=C/CCl
Name
Quantity
4.44 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
400 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
A 1.0 l stirred vessel
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added dropwise
STIRRING
Type
STIRRING
Details
with vigorous stirring over a period of 20 minutes, whereupon the internal temperature
Duration
20 min
CUSTOM
Type
CUSTOM
Details
rises by 2° C
STIRRING
Type
STIRRING
Details
The mixture is stirred for another hour at 60° C. and another 2 hours at 80° C.
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the aqueous phase is then separated off
WASH
Type
WASH
Details
the organic phase is washed at 60° C. with 100 ml of 1 N sulphuric acid and 2×200 ml of water
FILTRATION
Type
FILTRATION
Details
The organic phase is filtered through
FILTRATION
Type
FILTRATION
Details
a fluted filter
CUSTOM
Type
CUSTOM
Details
moistened with toluene into a crystallisation vessel

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)S(=O)(=O)N1CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 44.8 g
YIELD: CALCULATEDPERCENTYIELD 66.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.